N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide
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Overview
Description
N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide is a complex organic compound that features a triazine core substituted with amino groups and phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide typically involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with 4-ethylphenylamine to form the intermediate 4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazine. This intermediate is then reacted with N-phenylglycinamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The amino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazine core and amino groups play a crucial role in these interactions, influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine: This compound shares structural similarities with N2-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide, particularly in the presence of amino groups and aromatic rings.
2,6-Bis[4-ethylphenyl]anthracene:
Uniqueness
N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide is unique due to its specific triazine core and the arrangement of amino groups and phenyl rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C27H29N7O |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
2-[[4,6-bis(4-ethylanilino)-1,3,5-triazin-2-yl]amino]-N-phenylacetamide |
InChI |
InChI=1S/C27H29N7O/c1-3-19-10-14-22(15-11-19)30-26-32-25(28-18-24(35)29-21-8-6-5-7-9-21)33-27(34-26)31-23-16-12-20(4-2)13-17-23/h5-17H,3-4,18H2,1-2H3,(H,29,35)(H3,28,30,31,32,33,34) |
InChI Key |
VOKTWJKNJQBZLM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC=CC=C3)NC4=CC=C(C=C4)CC |
Origin of Product |
United States |
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